N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-29-15-9-7-14(8-10-15)24-19(27)13-31-22-25-17-11-12-30-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZJWCSCSRZKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound can be classified as a thienopyrimidine derivative. Its structure includes:
- Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Thieno[3,2-d]pyrimidine core : Known for various biological activities including antimicrobial and anticancer effects.
- Fluorophenyl substituent : May enhance biological activity through electronic effects.
The molecular formula is with a molecular weight of approximately 478.53 g/mol.
Antimicrobial Activity
Recent studies indicate that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. The presence of the benzylcarboxamide fragment in similar compounds has been linked to enhanced antimicrobial efficacy. Research shows that compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Variable |
Anticancer Activity
The compound's thienopyrimidine backbone is associated with anticancer activity. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Mechanism of Action :
- Inhibition of Kinases : Similar thienopyrimidine derivatives have been reported to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Compounds targeting mitochondrial pathways lead to increased apoptosis in cancer cells.
Study 1: Antimicrobial Screening
A recent study screened various thienopyrimidine derivatives for antimicrobial activity. The results indicated that compounds with similar structural motifs showed promising results against Gram-positive bacteria, suggesting potential for this compound.
Study 2: Anticancer Properties
In vitro studies on related thienopyrimidine compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism involved modulation of apoptotic pathways and inhibition of growth factor signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
